1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate
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Overview
Description
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C37H39BN2O3 and a molecular weight of 570.546 g/mol . It is known for its unique structure, which includes a morpholine ring and a pyridinium ion, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 2,6-dimethyl-4-morpholinopyridine with acetic anhydride in the presence of a base, followed by the addition of tetraphenylborate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate exerts its effects involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the pyridinium ion can participate in various ionic interactions. These interactions can affect molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate include:
- 1-Acetoxy-2-methyl-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate These compounds share structural similarities but differ in the position and number of methyl groups, which can influence their chemical properties and reactivity . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical behavior and applications.
Properties
CAS No. |
308124-94-9 |
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Molecular Formula |
C37H39BN2O3 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2,6-dimethyl-4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C13H19N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10-8-13(14-4-6-17-7-5-14)9-11(2)15(10)18-12(3)16/h1-20H;8-9H,4-7H2,1-3H3/q-1;+1 |
InChI Key |
QNERSZSJYZKCON-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=CC(=[N+]1OC(=O)C)C)N2CCOCC2 |
Origin of Product |
United States |
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